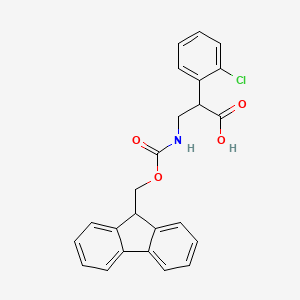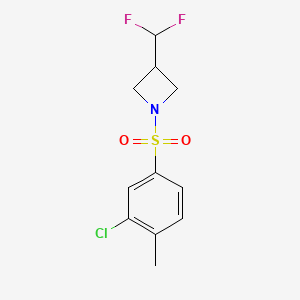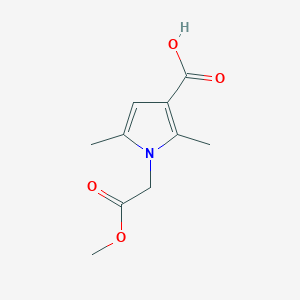
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Cl, is a chemical compound widely used in scientific research applications. It is a derivative of the amino acid phenylalanine and is commonly used in peptide synthesis due to its ability to protect the N-terminal amino group. Fmoc-Cl is an important tool in the field of biochemistry and has numerous applications in drug discovery, protein engineering, and molecular biology.
Mécanisme D'action
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid acts as a protecting group for the N-terminal amino group during peptide synthesis. It is added to the amino group of the first amino acid in the peptide sequence, protecting it from unwanted reactions during subsequent steps in the synthesis process. Once the peptide synthesis is complete, the Fmoc group can be removed using a base such as piperidine, revealing the N-terminal amino group of the peptide.
Effets Biochimiques Et Physiologiques
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid does not have any direct biochemical or physiological effects as it is used primarily as a chemical tool in peptide synthesis. However, the peptides and proteins synthesized using 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid may have a wide range of biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its ability to protect the N-terminal amino group during solid-phase peptide synthesis. This allows for the synthesis of longer and more complex peptides and proteins. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also relatively easy to use and has a high yield of product.
One limitation of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is its cost, which can be higher than other protecting groups. Additionally, the removal of the Fmoc group using piperidine can be time-consuming and may require multiple steps.
Orientations Futures
There are numerous future directions for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in scientific research. One area of interest is the development of new protecting groups that are more efficient and cost-effective than 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Additionally, there is potential for the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in the synthesis of new classes of peptides and proteins with novel biochemical and physiological properties. Finally, the use of 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in combination with other chemical tools and techniques may lead to new insights into the structure and function of peptides and proteins.
Méthodes De Synthèse
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be synthesized through the reaction of 2-chlorobenzoic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethylformamide and dichloromethane.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is widely used in the synthesis of peptides and proteins. It is commonly used as a protecting group for the N-terminal amino group during solid-phase peptide synthesis. 2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-22-12-6-5-11-19(22)20(23(27)28)13-26-24(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,20-21H,13-14H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTWOCCGXMOXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=CC=CC=C4Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)

![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)





![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)
